2-[2-(Methylamino)ethyl]aniline
Description
Properties
CAS No. |
22908-49-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[2-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
KGCARKNCKIZRBI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Electron Effects : Replacement of -NHCH₃ with -SCH₃ () reduces basicity but increases thiol-mediated reactivity.
- Solubility: The dimethylaminoethoxy analog () exhibits higher water solubility due to the ether oxygen, unlike the hydrophobic ethyl group in 2-ethyl-6-methylaniline ().
- Steric and Pharmacological Profiles : Bulky substituents like piperidyl () or phenethylpiperazine () enhance receptor-binding specificity in drug candidates, as seen in sumatriptan derivatives ().
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The methylsulfanyl derivative (LogP ~2.8) is more lipophilic than the target compound (LogP ~1.2), influencing membrane permeability in drug design .
- Thermal Stability : Alkyl-substituted anilines (e.g., 2-ethyl-6-methylaniline) exhibit higher boiling points due to van der Waals interactions .
Q & A
What are the key challenges in synthesizing 2-[2-(Methylamino)ethyl]aniline, and how can reaction conditions be optimized to improve yield?
Synthesizing secondary amines like this compound often involves reductive amination or nucleophilic substitution. Critical parameters include:
- Catalyst selection : Palladium or nickel catalysts are common for hydrogenation steps, but their efficiency depends on solvent polarity and temperature .
- Steric hindrance : The methylaminoethyl group may hinder nucleophilic attack; using polar aprotic solvents (e.g., DMF) can enhance reactivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective, but HPLC may resolve co-eluting byproducts .
How can contradictory NMR data for this compound be resolved when theoretical predictions mismatch experimental results?
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Methodological approaches include:
- Variable-temperature NMR : Identify conformational changes by analyzing signal splitting at low temperatures .
- Computational validation : Compare experimental H/C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
- Deuteration studies : Substitute exchangeable protons (e.g., NH) to isolate coupling effects .
What spectroscopic techniques are most reliable for characterizing the electronic environment of this compound?
- UV-Vis spectroscopy : Detect conjugation between the aniline ring and methylaminoethyl group. Absorbance peaks near 235–288 nm suggest π→π* transitions, with shifts indicating protonation states .
- IR spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm amine functionality .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) distinguishes isotopic patterns and validates molecular formula .
How can the stability of this compound under varying pH conditions be systematically evaluated for drug development?
Design a stability study with:
- Buffer systems : Test pH 1–12 using HCl/NaOH buffers, monitoring degradation via HPLC at 25°C/40°C .
- Kinetic analysis : Calculate degradation rate constants () and half-life () using first-order models.
- Oxidative stress : Introduce HO or metal ions to assess susceptibility to oxidation .
What computational strategies are effective in predicting the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The methylaminoethyl group is electron-donating, activating the para position .
- Molecular dynamics (MD) simulations : Model solvent effects on transition states to predict regioselectivity .
- Density functional theory (DFT) : Optimize transition-state geometries for nitration or halogenation reactions .
How can conflicting reports on the biological activity of this compound derivatives be reconciled in structure-activity relationship (SAR) studies?
- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
- Pharmacophore modeling : Identify critical functional groups (e.g., amine spacing, lipophilicity) using software like Schrödinger .
- Crystallography : Resolve 3D structures of derivatives bound to targets (e.g., receptors) to validate binding modes .
What are the best practices for handling air-sensitive intermediates during the synthesis of this compound?
- Inert atmosphere : Use Schlenk lines or gloveboxes (N/Ar) for moisture-sensitive steps .
- Stabilizing agents : Add antioxidants (e.g., BHT) to prevent amine oxidation during storage .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress without exposure .
How does the methylaminoethyl substituent influence the solubility and crystallinity of this compound compared to unsubstituted aniline?
- Solubility : The substituent increases hydrophilicity; measure logP via shake-flask method (expected logP ~1.5 vs. 0.9 for aniline) .
- Crystallinity : X-ray diffraction reveals intermolecular H-bonding between NH and adjacent molecules, enhancing crystal packing .
- Thermal analysis : DSC/TGA shows higher melting points due to stronger intermolecular forces .
What role does this compound play in catalytic asymmetric synthesis, and how can enantioselectivity be optimized?
- Chiral ligands : Coordinate with transition metals (e.g., Ru or Rh) to induce asymmetry in hydrogenation .
- Solvent effects : Polar solvents (e.g., MeOH) improve enantiomeric excess (ee) by stabilizing transition states .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively convert one enantiomer .
How can the environmental impact of this compound be assessed during waste disposal in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
